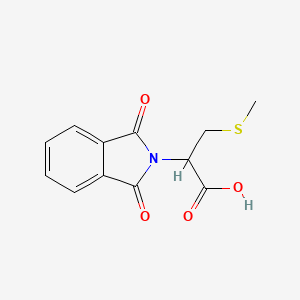
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine is a synthetic phospholipid compound. It is commonly used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its role in forming lipid bilayers and its use as a non-toxic and non-viral DNA vector .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine typically involves the reaction of dioleoylglycerol with phosphatidylserine. The process begins with the reaction of dioleoylglycerol and phosphatidylserine dichloride to form 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. This intermediate product is then reacted with sodium hydroxide to yield the final sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.
Substitution: The phospho-L-serine head group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced derivatives with modified fatty acid chains, and substituted phospholipids with different head groups. These products have distinct properties and applications in research .
Aplicaciones Científicas De Investigación
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine has a wide range of scientific research applications:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Plays a role in cell membrane structure and function studies.
Medicine: Utilized in drug delivery systems as a non-toxic and non-viral DNA vector.
Industry: Employed in the formulation of liposomes for various applications
Mecanismo De Acción
The mechanism of action of sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine involves its integration into lipid bilayers, where it influences membrane properties and dynamics. The compound interacts with membrane proteins and other lipids, affecting their function and distribution. It serves as a vector for DNA delivery by forming stable complexes with DNA, facilitating its entry into cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Diacyl-sn-glycero-3-phospho-L-serine
- 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) Sodium
Uniqueness
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine is unique due to its specific head group, which imparts distinct properties compared to other similar compounds. Its ability to form stable lipid bilayers and act as a non-toxic DNA vector makes it particularly valuable in research and industrial applications .
Propiedades
Número CAS |
6811-55-8 |
|---|---|
Fórmula molecular |
C42H78NO10P |
Peso molecular |
788.0 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[[(2S)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39-/m0/s1 |
Clave InChI |
WTBFLCSPLLEDEM-YDAXCOIMSA-N |
SMILES isomérico |
CCCCCCCCC=CCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B8270838.png)



![1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B8270854.png)


![(R)-3-Hydroxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8270870.png)
![1-[Amino(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B8270871.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine];dihydrochloride](/img/structure/B8270886.png)

![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B8270899.png)
